牛磺酸-d4

描述

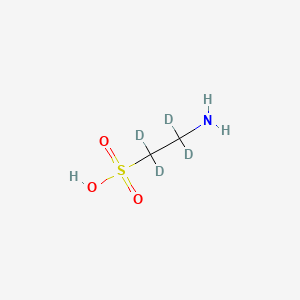

Taurine-d4, also known as 2-Aminoethanesulfonic acid-d4, is a deuterium-labeled derivative of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration . Taurine-d4 is primarily used in scientific research as a stable isotope-labeled compound.

科学研究应用

Taurine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of taurine metabolism.

Biology: Helps in studying the role of taurine in cellular processes, including osmoregulation and calcium signaling.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of taurine-based drugs.

Industry: Employed in the development of taurine-enriched products and supplements

作用机制

Target of Action

Taurine-d4, an isotope labelled analog of Taurine , is one of the most abundant amino acids in several organs and has diverse biological activities . It plays a central role as a neurotransmitter, in maintaining the structural integrity of the membrane, in regulating calcium transport and homeostasis, as an osmolyte, as a neuromodulator and as a neuroprotectant .

Mode of Action

Taurine-d4 interacts with its targets to exert multiple cellular functions. It serves as a substrate for the formation of bile salts, regulates cell volume, modulates intracellular calcium, and provides cytoprotection for the central nervous system . It also inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death .

Biochemical Pathways

Taurine-d4 is naturally derived from cysteine. Mammalian taurine synthesis occurs in the pancreas via the cysteine sulfinic acid pathway . In this pathway, cysteine is first oxidized to its sulfinic acid, catalyzed by the enzyme cysteine dioxygenase . Taurine exerts its neuroprotective functions against glutamate-induced excitotoxicity by reducing the glutamate-induced increase of intracellular calcium level, shifting the ratio of Bcl-2 and Bad in favor of cell survival, and reducing the ER stress .

Pharmacokinetics

The pharmacokinetics of Taurine-d4 involves a two-compartment population model with zero-order endogenous formation, passive absorption, first-order kinetics distribution, and non-linear elimination with parallel Michaelis–Menten excretion and reabsorption processes . Undernutrition acts as a covariate reducing the Vmax of the active elimination process .

Result of Action

The molecular and cellular effects of Taurine-d4’s action are diverse. It has been associated with stress reactions, depression, autism, and psychosis . High urinary levels of Taurine-d4 may be associated with these conditions, with symptoms including apathy, sleep changes, irritability, recklessness, poor concentration, aches and pains, and social withdrawal .

Action Environment

The action, efficacy, and stability of Taurine-d4 can be influenced by various environmental factors. For instance, Taurine-d4 has the ability to mitigate oxidative stress by converting superoxide into taurine chloramine, and it achieves this indirectly through multiple mechanisms, notably involving the renin-angiotensin system . Furthermore, Taurine-d4 deficiency may contribute to the development of goiter, a condition characterized by an enlarged thyroid gland .

生化分析

Biochemical Properties

Taurine-d4 is involved in several biochemical reactions, primarily due to its role as an organic osmolyte and its involvement in cell volume regulation. It interacts with various enzymes and proteins, including cysteine dioxygenase and hypotaurine dehydrogenase, which are involved in its biosynthesis from cysteine . Taurine-d4 also interacts with calcium-binding proteins, influencing intracellular calcium levels and modulating calcium-dependent processes . Additionally, it plays a role in the formation of bile salts by conjugating with bile acids .

Cellular Effects

Taurine-d4 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Taurine-d4 has been shown to activate autophagy in adipocytes, which is a crucial process for cellular homeostasis and metabolism . It also affects the expression of genes involved in antioxidant defense, osmoregulation, and lipid metabolism . In neurons, Taurine-d4 modulates neurotransmitter release and protects against excitotoxicity by regulating calcium homeostasis .

Molecular Mechanism

At the molecular level, Taurine-d4 exerts its effects through various mechanisms. It binds to and modulates the activity of calcium channels, thereby influencing intracellular calcium levels . Taurine-d4 also interacts with GABA receptors, enhancing their inhibitory effects and contributing to its neuroprotective properties . Additionally, it activates protein kinase C and other signaling molecules, leading to changes in gene expression and cellular responses . These interactions highlight the multifaceted role of Taurine-d4 in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Taurine-d4 can vary over time. Studies have shown that Taurine-d4 is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term exposure to Taurine-d4 has been associated with sustained activation of autophagy and enhanced antioxidant defense in cells . The temporal dynamics of its effects may depend on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of Taurine-d4 in animal models are dose-dependent. Low to moderate doses of Taurine-d4 have been shown to exert beneficial effects, such as reducing hypertension and improving metabolic health . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to carefully titrate the dosage of Taurine-d4 in experimental studies to balance its therapeutic benefits and potential risks.

Metabolic Pathways

Taurine-d4 is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. It is synthesized from cysteine through the action of enzymes such as cysteine dioxygenase and hypotaurine dehydrogenase . Taurine-d4 can also be converted into other metabolites, such as N-acetyltaurine, through enzymatic reactions . These metabolic pathways highlight the dynamic nature of Taurine-d4 metabolism and its integration into broader biochemical networks.

Transport and Distribution

The transport and distribution of Taurine-d4 within cells and tissues are mediated by specific transporters and binding proteins. The taurine transporter (TauT) plays a crucial role in the uptake and efflux of Taurine-d4 across cell membranes . This transporter is regulated by various factors, including ionic environment and cellular signaling pathways . Once inside the cell, Taurine-d4 can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its physiological effects .

Subcellular Localization

Taurine-d4 is localized in various subcellular compartments, including the cytosol, mitochondria, and plasma membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, Taurine-d4 can be transported into mitochondria, where it plays a role in regulating mitochondrial function and protecting against oxidative stress . Understanding the subcellular localization of Taurine-d4 is essential for elucidating its precise mechanisms of action.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Taurine-d4 involves the incorporation of deuterium atoms into the taurine molecule. One common method is the deuterium exchange reaction, where taurine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium . This process typically requires a catalyst and controlled temperature and pressure conditions to ensure efficient deuterium incorporation.

Industrial Production Methods: Industrial production of Taurine-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The final product is then purified using techniques such as crystallization and recrystallization to obtain a product with a purity of over 98% .

化学反应分析

Types of Reactions: Taurine-d4 undergoes various chemical reactions, including:

Oxidation: Taurine-d4 can be oxidized to form taurine sulfonic acid.

Reduction: Reduction reactions can convert taurine sulfonic acid back to Taurine-d4.

Substitution: Substitution reactions can occur at the amino or sulfonic acid groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Taurine sulfonic acid.

Reduction: Taurine-d4.

Substitution: Various substituted taurine derivatives.

相似化合物的比较

Taurine: The non-deuterated form of Taurine-d4.

Hypotaurine: A sulfinic acid analog of taurine.

Beta-Alanine: A carboxylate isostere of taurine.

Comparison:

Taurine vs. Taurine-d4: Taurine-d4 is used primarily for research due to its deuterium labeling, which allows for precise tracking in metabolic studies.

Hypotaurine vs. Taurine-d4: Hypotaurine is equipotent with taurine in some biological functions but lacks the deuterium labeling.

Beta-Alanine vs. Taurine-d4: Beta-alanine does not exhibit the same biological activities as taurine or Taurine-d4, making it less suitable for studies involving taurine pathways.

Taurine-d4 stands out due to its stable isotope labeling, making it a valuable tool in research applications where precise tracking and quantification are required.

属性

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678733 | |

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-14-7 | |

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine-1,1,2,2-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Taurine-d4 and how is it used to study taurine biosynthesis?

A1: Taurine-d4, also known as [1,2-(2)H(2)]-taurine, is a stable isotope-labeled form of taurine. It contains two deuterium atoms (heavy hydrogen) instead of two hydrogen atoms in its structure. This isotopic substitution allows researchers to track the fate of taurine-d4 within a biological system.

Q2: What were the key findings of the research paper regarding Taurine-d4 and taurine biosynthesis in dogs?

A2: The study utilized Taurine-d4 to demonstrate that larger dog breeds (mongrels in this study) exhibited a significantly lower taurine biosynthesis rate compared to smaller breeds (beagles) when fed diets with similar sulfur amino acid content relative to metabolic body weight []. This finding suggests that larger dog breeds may be more susceptible to taurine deficiency, a nutritional problem linked to heart disease in dogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]octan-3-one,2-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)

![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)

![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)

![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)